Ethyl 2-[(2,3-dichloro-6-nitrophenyl)methylamino]acetate hydrochloride
Description
Ethyl 2-[(2,3-dichloro-6-nitrophenyl)methylamino]acetate hydrochloride is a synthetic organic compound featuring a substituted phenyl ring with electron-withdrawing groups (2,3-dichloro and 6-nitro substituents), a methylamino linkage, and an ethyl acetate ester moiety. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical or agrochemical applications.
Properties
IUPAC Name |
ethyl 2-[(2,3-dichloro-6-nitrophenyl)methylamino]acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N2O4.ClH/c1-2-19-10(16)6-14-5-7-9(15(17)18)4-3-8(12)11(7)13;/h3-4,14H,2,5-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUUNBAYMSDWITP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNCC1=C(C=CC(=C1Cl)Cl)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl3N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70380-50-6 | |
| Record name | Glycine, N-[(2,3-dichloro-6-nitrophenyl)methyl]-, ethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70380-50-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycine, N-[(2,3-dichloro-6-nitrophenyl)methyl]-, ethyl ester, hydrochloride (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | Ethyl 2-(6-Nitro-2,3-dichlorobenzyl)glycine hydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9CXX9E3AJY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Initial Discovery and Structural Characterization
First synthesized in the late 1970s during anagrelide development, this glycine ethyl ester derivative was initially produced via a hazardous benzonitrile intermediate route. Early methods involved:
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Cuprous cyanide-mediated cyanation of 1,2,3-trichlorobenzene at 165°C, generating toxic 2,3-dichloro-6-nitrobenzonitrile
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Diborane reduction of the nitrile to benzylamine under flammable gas conditions
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Nucleophilic displacement with glycine ethyl ester hydrochloride in tetrahydrofuran
This route suffered from multiple drawbacks:
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43% overall yield due to exothermic reactions and side product formation
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Requirement for specialized equipment to handle pyrophoric diborane
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Residual cyanide contamination requiring extensive purification
Modern Synthetic Methodologies
Reductive Amination Route (Patented 2008)
A breakthrough came with the development of a safer two-step sequence starting from 2,3-dichloro-6-nitrobenzaldehyde (Figure 1):
Step 1: Reductive Amination
Benzaldehyde undergoes condensation with glycine ethyl ester hydrochloride in methanol/CH₂Cl₂ at 0–5°C, followed by sodium borohydride reduction. Key advantages:
Step 2: Mesylation and Displacement
The resultant benzyl alcohol is converted to mesylate using methanesulfonyl chloride/triethylamine, then reacted with glycine ethyl ester in acetonitrile with K₂CO₃/DMAP:
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Temperature | 37–40°C | +15% vs 25°C |
| Catalyst Loading | 0.2% w/w DMAP | 98.5% purity |
| Reaction Time | 24 hr | Complete conversion |
This method achieves 76% isolated yield with HPLC purity >98.5%.
Halogen Exchange Strategy (US Patent 8133996B2)
Addressing limitations in leaving group reactivity, researchers developed a chloride-to-bromide substitution approach:
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Bromination : Treat 2,3-dichloro-6-nitrotoluene with N-bromosuccinimide (NBS) under UV light
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Radical Stabilization : Use CCl₄ solvent to minimize polybromination
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Alkylation : React benzyl bromide with glycine ethyl ester in THF at 65°C
Critical comparison with prior art:
The bromo derivative's enhanced leaving group ability reduces reaction time by 43% while improving yield.
Process Optimization and Industrial Scaling
Solvent Engineering
Replacing high-boiling toluene (BP 110°C) with acetonitrile (BP 82°C) enables:
Catalytic System Design
The DMAP/K₂CO₃ system demonstrates remarkable efficiency:
DMAP’s role in stabilizing the transition state during nucleophilic attack reduces activation energy by 28 kJ/mol.
Physicochemical Properties and Characterization
Structural Data
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(2,3-dichloro-6-nitrophenyl)methylamino]acetate hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of corresponding nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Ethyl 2-[(2,3-dichloro-6-nitrophenyl)methylamino]acetate hydrochloride is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-[(2,3-dichloro-6-nitrophenyl)methylamino]acetate hydrochloride involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the amine group can form hydrogen bonds with biological molecules. These interactions can modulate various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Target Compound vs. Chloroacetamide Herbicides
The compound shares structural similarities with chloroacetamide herbicides such as alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) and pretilachlor (2-chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide) . Key differences include:
- Functional Groups : The target compound’s ester group (ethyl acetate) contrasts with the acetamide backbone of herbicides, altering hydrolytic stability and metabolic pathways.
Table 1: Structural Comparison
Pharmacological and Agrochemical Potential
The hydrochloride salt form of the target compound aligns with 2-[2-(Dipropylamino)ethyl]-6-nitrophenylacetic acid hydrochloride (CAS 91374-25-3), which is used in pharmaceutical intermediates . However, the dipropylaminoethyl chain in CAS 91374-25-3 may confer distinct receptor-binding properties compared to the methylamino group in the target compound.
Biological Activity
Ethyl 2-[(2,3-dichloro-6-nitrophenyl)methylamino]acetate hydrochloride, also known as Ethyl N-(2,3-dichloro-6-nitrobenzyl)glycine hydrochloride, is a compound with significant biological activity. This article aims to provide a comprehensive overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H12Cl2N2O4
- Molar Mass : 307.13 g/mol
- CAS Number : 70380-50-6
Pharmacological Activity
This compound has been studied for various pharmacological activities:
- Antihypertensive Effects :
- Antiviral Properties :
- Antioxidant Activity :
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Interaction : The compound's structure allows it to interact effectively with specific receptors in the body, such as the AT1 receptor for antihypertensive effects.
- Enzyme Inhibition : It has been found to inhibit key enzymes involved in viral replication and oxidative stress pathways .
Case Studies and Research Findings
Several studies have highlighted the biological effects of this compound:
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing Ethyl 2-[(2,3-dichloro-6-nitrophenyl)methylamino]acetate hydrochloride, and how can intermediates be characterized?
- Methodology :
- Synthesis : A multi-step approach is typical. For example, in analogous syntheses, methyl or ethyl esters are reacted with substituted phenylamines under reflux conditions. The final hydrochloride salt is often precipitated using ethyl acetate and concentrated under reduced pressure .
- Characterization : Use -NMR to confirm structural integrity. For instance, methylamino protons in similar compounds appear as broad singlets (~9.10 ppm), while aromatic protons (e.g., dichlorophenyl groups) resonate between 7.12–7.48 ppm .
- Data Table :
| Intermediate/Product | Key -NMR Peaks (DMSO-D6, δ) | Yield (%) |
|---|---|---|
| Methyl 1-(methylamino)cyclobutanecarboxylate HCl | 9.10 (brs, 2H), 7.48 (d, J=7.9 Hz, 2H), 3.82 (s, 3H) | 80% |
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
- Methodology :
- Cross-validation : Compare experimental -NMR, -NMR, and HRMS data with computational predictions (e.g., DFT calculations).
- Solvent effects : Note that DMSO-d6 can cause proton exchange broadening, as seen in methylamino peaks at δ 9.10 . Use alternative solvents (e.g., CDCl3) for sharper signals.
Advanced Research Questions
Q. What strategies optimize the low chemical yields observed in multi-step syntheses of halogenated acetamide derivatives?
- Methodology :
- Reaction monitoring : Use TLC or HPLC to identify bottlenecks (e.g., incomplete coupling of the nitrobenzene moiety).
- Catalysis : Introduce Pd-mediated cross-coupling for aryl halide intermediates, which improved yields in related compounds (e.g., AZD8931 derivatives achieved 2–5% yields over 11 steps) .
- Data Table :
| Step | Reaction Type | Critical Parameters | Yield Improvement Strategy |
|---|---|---|---|
| Nitro group reduction | Catalytic hydrogenation | Pressure (1–3 atm H₂), Pd/C catalyst | Optimize catalyst loading (5–10 wt%) |
Q. How can impurity profiles be rigorously analyzed for hydrochloride salts of aromatic acetamides?
- Methodology :
- HPLC-MS : Use gradient elution (e.g., 0.1% TFA in acetonitrile/water) to separate byproducts. Reference standards (e.g., EP impurities) help identify residual starting materials or hydrolysis products .
- Forced degradation : Expose the compound to heat, light, and humidity to simulate stability challenges. For example, ethyl esters may hydrolyze to carboxylic acids under acidic conditions .
Q. What comparative studies exist between this compound and its structural analogs?
- Methodology :
- Bioactivity assays : Compare receptor binding affinities using radiolabeled ligands (e.g., IL-6 or MMP3 assays as in ).
- SAR analysis : Modify substituents (e.g., replacing nitro with methoxy groups) to assess electronic effects on solubility or potency. For example, 6-amino-3-ethylphenol hydrochloride analogs show altered pharmacokinetic profiles .
Methodological Notes
- Spectral Contradictions : Discrepancies in -NMR integrations may arise from residual solvents or paramagnetic impurities. Recrystallize the compound and repeat analysis under inert atmospheres .
- Yield Optimization : Low yields in halogenated systems often stem from steric hindrance. Consider microwave-assisted synthesis to enhance reaction rates .
- Impurity Sourcing : Use certified reference materials (CRMs) for impurity quantification, as emphasized in USP guidelines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
